molecular formula C11H22N2O2 B2487256 tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate CAS No. 1932400-68-4

tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate

Cat. No. B2487256
CAS RN: 1932400-68-4
M. Wt: 214.309
InChI Key: RMTXPZPWCLGBFD-DTWKUNHWSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carboxylate derivatives involves starting materials such as L-alanine or L-cystine, leading to the preparation of different chiral auxiliaries and intermediates (Studer, Hintermann, & Seebach, 1995). Another synthesis route involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, coupled with various reagents to produce different substituted compounds (Çolak et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of related compounds are characterized by X-ray crystallographic analysis, displaying various intramolecular hydrogen bonding patterns. For example, compounds have been studied to reveal specific spatial arrangements and bonding, contributing to their reactivity and interaction with other molecules (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl carboxylate derivatives participate in numerous chemical reactions, such as Michael additions, alkylation, and deprotonation, influenced by their unique molecular structures. These reactions are essential for constructing various molecular architectures and are pivotal in synthetic organic chemistry (Studer, Hintermann, & Seebach, 1995).

Scientific Research Applications

Synthesis and Applications in Chiral Chemistry

tert-Butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate has been utilized in the synthesis of various chiral molecules. For instance, Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of a similar compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, from L-alanine. They used it as a chiral auxiliary in dipeptide synthesis, achieving high enantiomer ratios in products like enantiomerically pure 2-methyl-3-phenylpropanoic acid. Their work highlights the compound's role in synthesizing complex chiral structures with high selectivity (Studer, Hintermann & Seebach, 1995).

Preparation of Piperidine Derivatives

Moskalenko and Boev (2014) explored the use of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in synthesizing various piperidine derivatives. These derivatives are important in medicinal chemistry, indicating the compound's potential in developing therapeutic agents (Moskalenko & Boev, 2014).

Molecular Structure Studies

Kolter et al. (1996) studied the molecular structure of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, contributing to the understanding of molecular configurations and interactions in similar compounds. Such studies are vital for rational drug design and understanding molecular interactions (Kolter, Rübsam, Giannis & Nieger, 1996).

Stereoselective Synthesis

Boev, Moskalenko, Belopukhov, and Przheval’skii (2015) reported on the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. Their research demonstrates the compound's utility in producing specific stereoisomers, crucial in creating drugs with desired pharmacological properties (Boev, Moskalenko, Belopukhov & Przheval’skii, 2015).

properties

IUPAC Name

tert-butyl (2R,3S)-2,3-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTXPZPWCLGBFD-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](N(CCN1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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